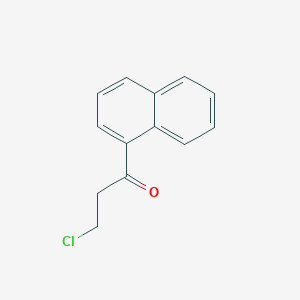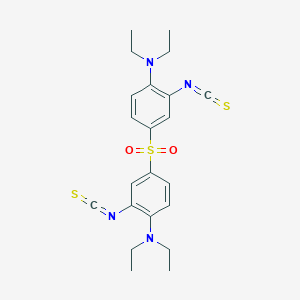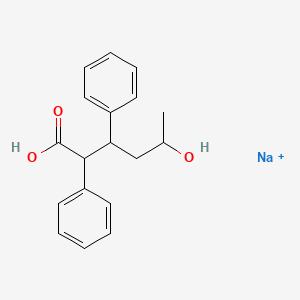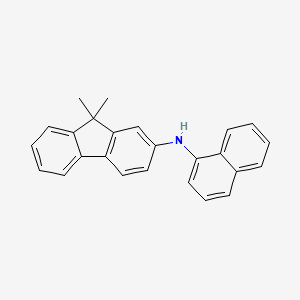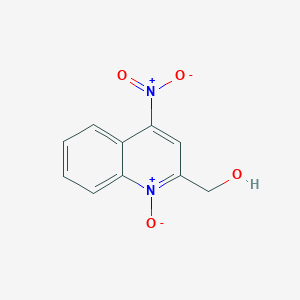![molecular formula C10H8Cl2N6 B14000050 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine CAS No. 21383-86-8](/img/structure/B14000050.png)
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of aziridine rings and chlorine atoms attached to a pyrimido[5,4-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyrimidine with aziridine in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aziridine rings can be oxidized or reduced to form different functional groups, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学研究应用
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Research: It is used in studies to understand the mechanisms of action of aziridine-containing compounds and their interactions with biological targets.
Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine involves its interaction with DNA. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine is unique due to the presence of aziridine rings, which impart distinct chemical reactivity and biological activity. Its ability to form covalent bonds with DNA sets it apart from other pyrimidine derivatives, making it a valuable compound for further research and development.
属性
CAS 编号 |
21383-86-8 |
|---|---|
分子式 |
C10H8Cl2N6 |
分子量 |
283.11 g/mol |
IUPAC 名称 |
4,8-bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C10H8Cl2N6/c11-9-14-6-5(7(15-9)17-1-2-17)13-10(12)16-8(6)18-3-4-18/h1-4H2 |
InChI 键 |
ATIUYXZWVSZPDM-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=NC(=NC3=C2N=C(N=C3N4CC4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


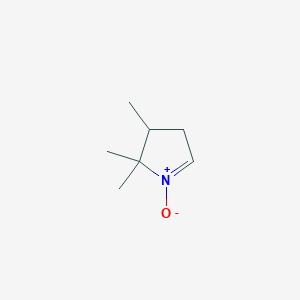

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
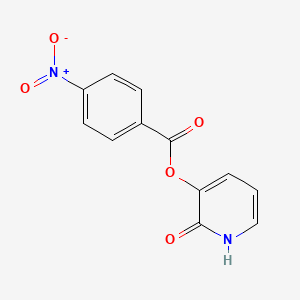
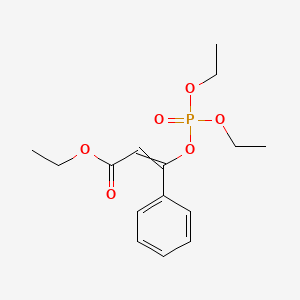
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

